

Physical and chemical properties of 2-(Naphthalen-1-yl)quinoline-4-carboxylic acid

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Compound of Interest

Compound Name: 2-(Naphthalen-1-yl)quinoline-4-carboxylic acid

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An In-depth Technical Guide to 2-(Naphthalen-1-yl)quinoline-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

December 29, 2025

This technical guide provides a comprehensive overview of the known and predicted physical and chemical properties of **2-(Naphthalen-1-yl)quinoline-4-carboxylic acid**. Due to the limited availability of experimental data for this specific compound in publicly accessible literature, this document combines reported data with theoretical predictions based on the well-understood chemistry of the quinoline-4-carboxylic acid scaffold. It is intended to serve as a foundational resource for researchers interested in the synthesis, characterization, and potential applications of this molecule.

Core Physical and Chemical Properties

2-(Naphthalen-1-yl)quinoline-4-carboxylic acid is a heterocyclic aromatic compound featuring a naphthalene moiety attached to a quinoline-4-carboxylic acid core. Its chemical structure and key identifiers are presented below.

Chemical Structure:

Table 1: Summary of Physical and Chemical Properties

| Property | Value | Source/Method |
|-------------------|--|---|
| CAS Number | 6265-23-2 | [1] [2] [3] [4] |
| Molecular Formula | C ₂₀ H ₁₃ NO ₂ | [3] [4] |
| Molecular Weight | 299.33 g/mol | [1] |
| Appearance | Powder | [1] |
| Melting Point | 223-225 °C | [1] |
| Boiling Point | Not available | N/A |
| Solubility | No specific data available. Expected to be soluble in organic solvents like DMSO. | [5] |
| pKa | Not available | N/A |
| InChI Key | BALYMJPYABUHGF-UHFFFAOYSA-N | [1] |

Note: Some data is limited or predicted based on related compounds due to a lack of specific experimental reports for this molecule.

Synthesis and Chemical Reactivity

The synthesis of **2-(Naphthalen-1-yl)quinoline-4-carboxylic acid** is not explicitly detailed in the reviewed literature. However, its structure lends itself to well-established synthetic routes for 2-aryl-quinoline-4-carboxylic acids, primarily the Doebner and Pfitzinger reactions.[\[6\]](#)[\[7\]](#)

Proposed Experimental Protocols for Synthesis

Protocol 1: Doebner Reaction

The Doebner reaction involves the condensation of an aniline, an aldehyde, and pyruvic acid. [\[6\]](#) For the target compound, this would involve aniline, 1-naphthaldehyde, and pyruvic acid.

Reagents and Materials:

- Aniline
- 1-Naphthaldehyde
- Pyruvic acid
- Ethanol (or another suitable solvent)
- Lewis acid or Brønsted acid catalyst (optional)

Procedure:

- Dissolve equimolar amounts of aniline and 1-naphthaldehyde in ethanol.
- Add a slight excess of pyruvic acid to the mixture.
- Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, cool the mixture to room temperature to allow the product to precipitate.
- Collect the solid product by filtration.
- Wash the crude product with cold ethanol to remove unreacted starting materials.
- Recrystallize the product from a suitable solvent (e.g., ethanol or acetic acid) to obtain pure **2-(Naphthalen-1-yl)quinoline-4-carboxylic acid**.

Protocol 2: Pfitzinger Reaction

The Pfitzinger reaction is the condensation of isatin with a carbonyl compound containing an α -methylene group in the presence of a strong base.^{[7][8]} To synthesize the target molecule, isatin would be reacted with 1-acetylnaphthalene.

Reagents and Materials:

- Isatin

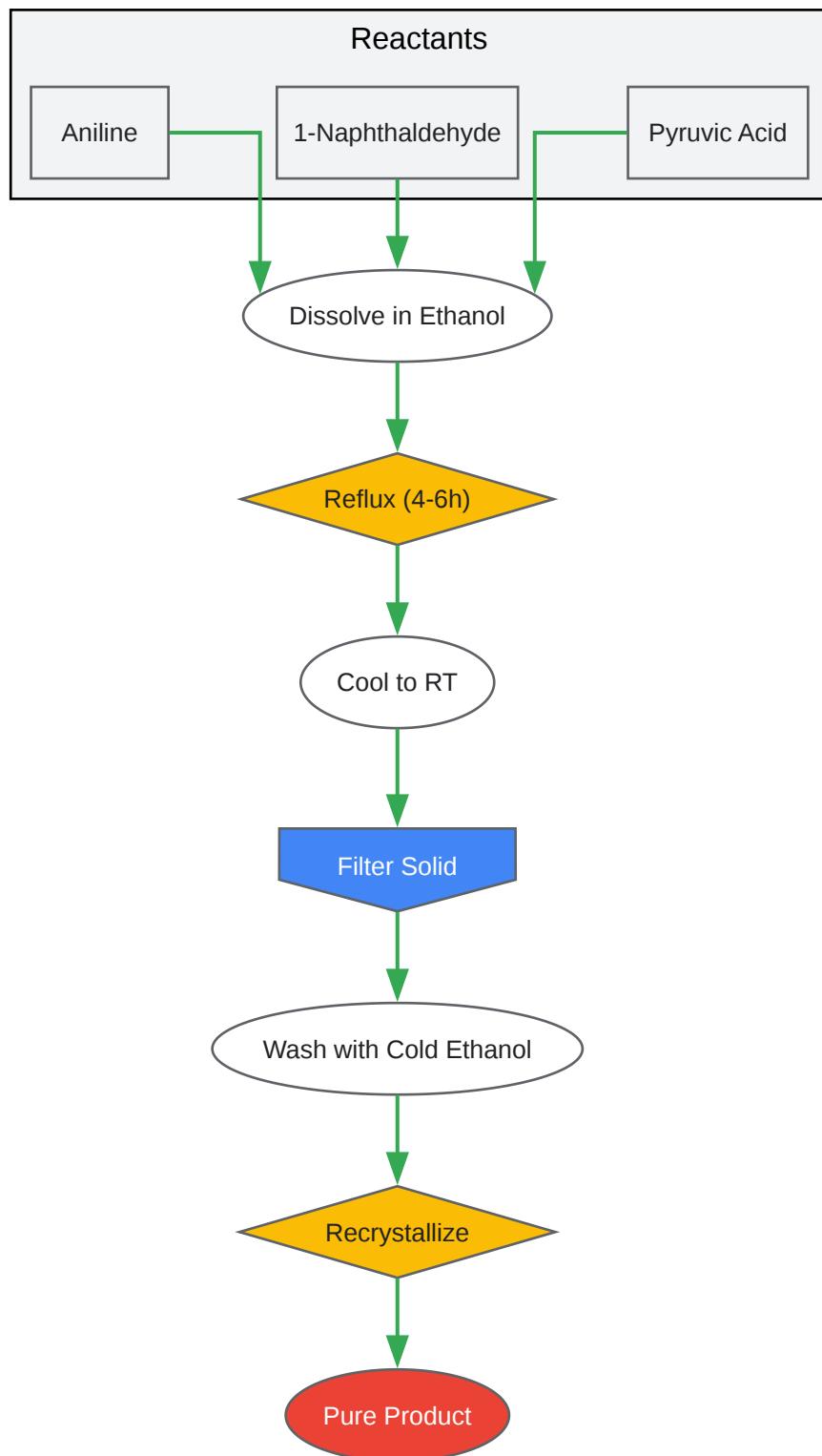
- 1-Acetyl naphthalene
- Potassium hydroxide (KOH)
- Ethanol (95%)
- Water
- Acetic acid (for acidification)

Procedure:

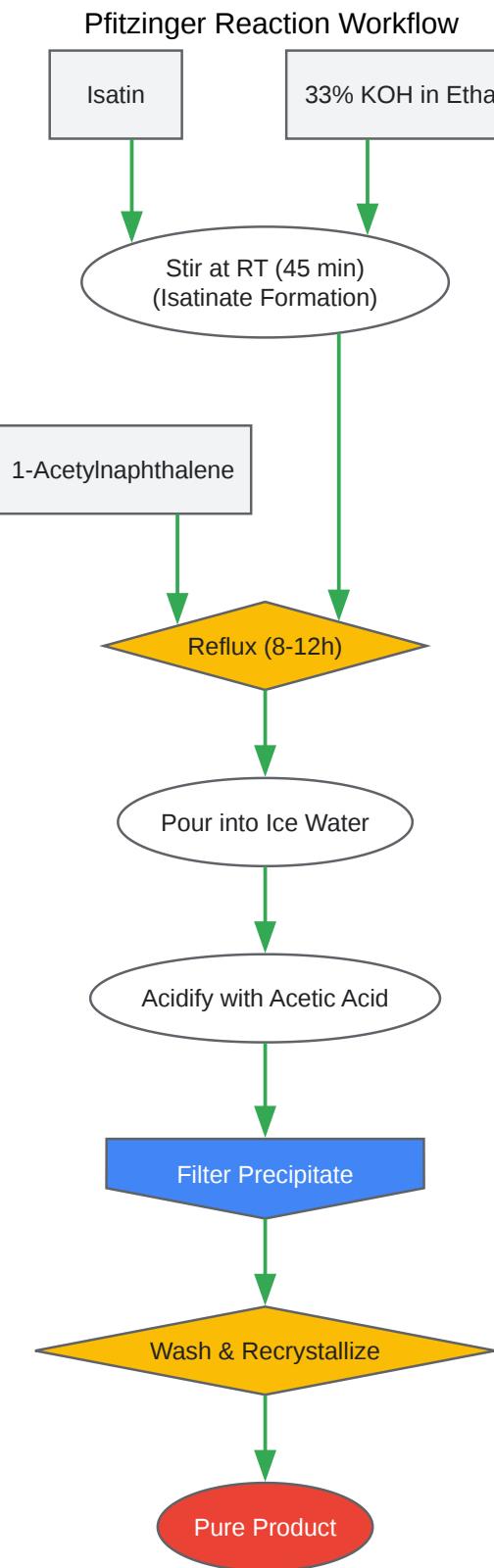
- Prepare a 33% (w/v) solution of potassium hydroxide in 95% ethanol.
- Add isatin to the basic solution and stir at room temperature for approximately 45 minutes to facilitate the ring-opening to potassium isatinate.
- Add 1-acetyl naphthalene to the reaction mixture.
- Reflux the mixture for 8-12 hours until the reaction is complete (monitored by TLC).
- After cooling, pour the reaction mixture into a beaker of ice water.
- Acidify the aqueous solution with acetic acid to a pH of approximately 4-5 to precipitate the carboxylic acid.
- Collect the precipitate by filtration, wash thoroughly with water, and dry.
- Purify the crude product by recrystallization.

Visualization of Synthetic Workflows

Doebner Reaction Workflow

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Caption: Proposed workflow for the Doebner reaction synthesis.



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Caption: Proposed workflow for the Pfitzinger reaction synthesis.

Spectral Analysis (Predicted)

No experimental spectra for **2-(Naphthalen-1-yl)quinoline-4-carboxylic acid** were found. The following tables summarize the predicted spectral characteristics based on the known structure and data from analogous compounds.

Table 2: Predicted ^1H NMR Spectral Data

| Chemical Shift (δ , ppm) | Multiplicity | # of Protons | Assignment |
|----------------------------------|-----------------|--------------|--|
| ~13.0 - 14.0 | Singlet (broad) | 1H | Carboxylic acid (-COOH) |
| ~7.5 - 8.8 | Multiplet | 12H | Aromatic protons (quinoline and naphthalene rings) |

Solvent: DMSO-d₆. The aromatic region will contain complex, overlapping multiplets corresponding to the protons on the quinoline and naphthalene systems.

Table 3: Predicted FT-IR Spectral Data

| Wavenumber (cm ⁻¹) | Intensity | Assignment |
|--------------------------------|---------------|--------------------------------|
| 2500-3300 | Broad | O-H stretch (carboxylic acid) |
| ~3050 | Medium-Weak | Aromatic C-H stretch |
| 1680-1710 | Strong | C=O stretch (carboxylic acid) |
| 1500-1600 | Medium-Strong | Aromatic C=C and C=N stretches |
| 1200-1300 | Strong | C-O stretch |
| 750-850 | Strong | Aromatic C-H out-of-plane bend |

Table 4: Predicted Mass Spectrometry Fragmentation

| m/z | Ion | Description |
|-----|-----------------------------------|--------------------------|
| 299 | [M] ⁺ | Molecular Ion |
| 282 | [M-OH] ⁺ | Loss of hydroxyl radical |
| 254 | [M-COOH] ⁺ | Loss of carboxyl radical |
| 255 | [M-CO ₂] ⁺ | Loss of carbon dioxide |

The fragmentation pattern of 2-substituted quinoline-4-carboxylic acids typically involves the initial loss of the carboxylic group as either a COOH radical or a CO₂ molecule.[9]

Potential Biological Activity and Signaling Pathways

While no biological studies have been published for **2-(Naphthalen-1-yl)quinoline-4-carboxylic acid** specifically, the quinoline-4-carboxylic acid scaffold is a "privileged structure" in medicinal chemistry, known to be a component of compounds with a wide range of biological activities.[10][11] These include anticancer, anti-inflammatory, antibacterial, and antimalarial properties.[10][12]

Potential Anti-Inflammatory Activity

Many quinoline carboxylic acid derivatives exhibit anti-inflammatory effects, often through the inhibition of key inflammatory mediators and signaling pathways.[11][13] A plausible mechanism of action could involve the modulation of the NF-κB (Nuclear Factor-kappa B) signaling pathway. NF-κB is a crucial transcription factor that regulates the expression of pro-inflammatory cytokines, chemokines, and enzymes like COX-2.

Protocol 3: In Vitro Anti-Inflammatory Assay (LPS-Induced Nitric Oxide Production)

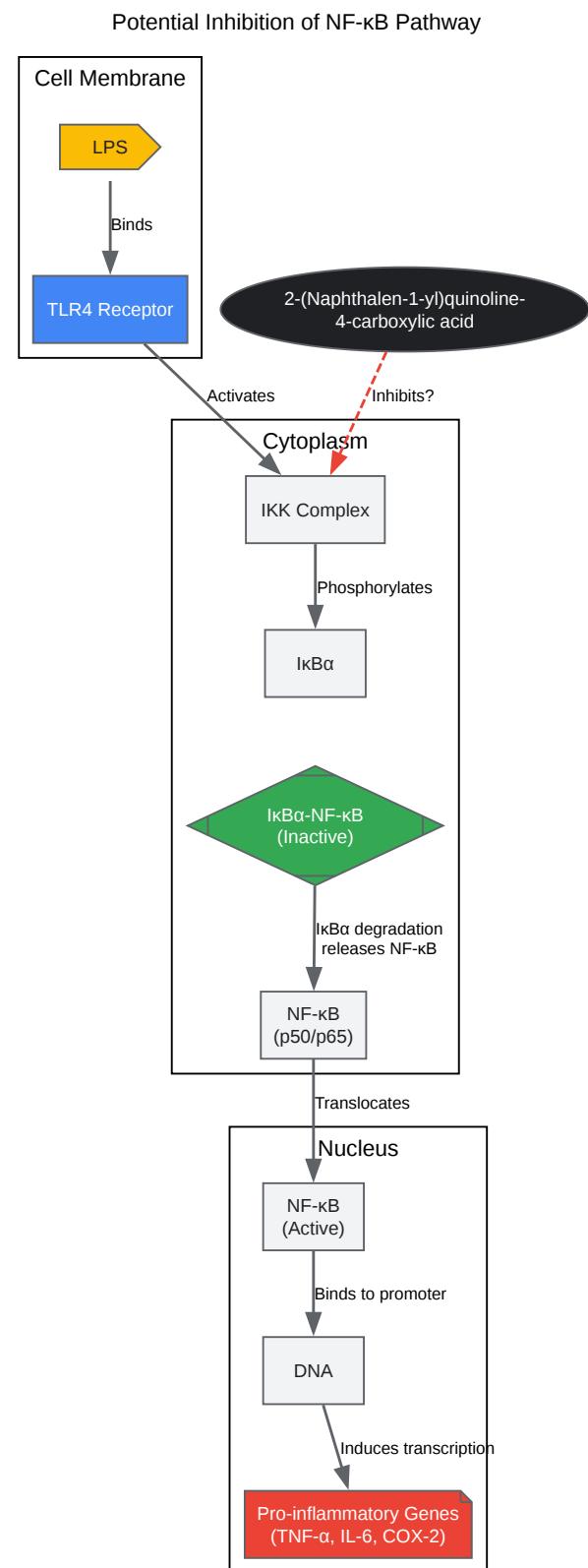
This assay is a standard method to screen for potential anti-inflammatory activity by measuring the inhibition of nitric oxide (NO), a key inflammatory mediator.

Principle: Murine macrophage cells (e.g., RAW 264.7) are stimulated with lipopolysaccharide (LPS), which induces the production of NO via the enzyme inducible nitric oxide synthase (iNOS). The test compound's ability to inhibit this process is measured by quantifying nitrite (a stable NO metabolite) in the cell culture medium using the Griess reagent.[13]

Procedure:

- Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS.
- Seeding: Seed cells in a 96-well plate at a density of $\sim 1.5 \times 10^5$ cells/well and incubate for 24 hours.
- Treatment: Replace the medium with fresh medium containing various concentrations of **2-(Naphthalen-1-yl)quinoline-4-carboxylic acid** (dissolved in DMSO) and pre-incubate for 1-2 hours.
- Stimulation: Add LPS (1 μ g/mL) to the wells to induce NO production. Include a negative control (no LPS) and a vehicle control (DMSO + LPS).
- Incubation: Incubate the plate for an additional 24 hours.
- Griess Assay: Transfer an aliquot of the cell supernatant to a new plate and add an equal volume of Griess reagent.
- Quantification: Measure the absorbance at 540 nm. The amount of nitrite is determined using a standard curve of sodium nitrite. The percentage of NO inhibition is calculated relative to the vehicle control.

Visualization of a Potential Signaling Pathway

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Caption: Plausible mechanism of action via NF-κB pathway inhibition.

Potential Anticancer Activity

The 2-aryl-quinoline-4-carboxylic acid scaffold has been investigated for its anticancer properties.^{[10][14][15]} Derivatives have been shown to act as inhibitors of various enzymes crucial for cancer cell survival, such as histone deacetylases (HDACs) and sirtuins (e.g., SIRT3).^[14] The planar aromatic structure may also facilitate DNA intercalation, leading to cell cycle arrest and apoptosis. Given these precedents, **2-(Naphthalen-1-yl)quinoline-4-carboxylic acid** is a candidate for evaluation in anticancer research.

Conclusion

2-(Naphthalen-1-yl)quinoline-4-carboxylic acid is a molecule with a well-defined structure for which specific experimental data is sparse. This guide provides a robust starting point for researchers by summarizing its known properties and offering detailed, theoretically sound protocols for its synthesis and preliminary biological evaluation. The established biological relevance of the quinoline-4-carboxylic acid class suggests that this compound could hold significant potential as a modulator of inflammatory or cell proliferation pathways, warranting further investigation.

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